N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Description
N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C19H18N4O5S and its molecular weight is 414.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of heterocyclic compounds incorporating sulfonamide functionalities, such as N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, has been extensively explored due to their promising biological activities. For instance, the one-pot synthesis techniques have been developed to construct imidazo[1,2-a]pyridin-3-yl and imidazo[2,1-b]thiazol-5-yl sulfonamides, showcasing the versatility and efficacy of these methodologies in generating complex heterocyclic systems efficiently (Rozentsveig et al., 2013).
Biological Screening and Molecular Docking Studies
The biological activities of sulfonamide derivatives, particularly those incorporating the 1,4-benzodioxane moiety, have been subject to extensive investigation. These studies include evaluating their inhibitory effects on enzymes such as lipoxygenase, acetylcholinesterase, and α-glucosidase, as well as their antimicrobial properties. For instance, a series of ethylated sulfonamides with incorporated 1,4-benzodioxane moiety exhibited significant inhibitory activity against lipoxygenase and moderate inhibitory effects on acetylcholinesterase and α-glucosidase, highlighting their potential as multifunctional therapeutic agents (Irshad et al., 2016).
Antimicrobial Activities
The antimicrobial activities of novel heterocyclic compounds containing sulfonamido moieties have also been explored, revealing their potential as antibacterial agents. This includes the synthesis of pyran, pyridine, and pyridazine derivatives suitable for use as antibacterial agents, with several compounds exhibiting high activities against a range of bacterial strains (Azab et al., 2013).
Enzyme Inhibitory Potential
Further research into sulfonamides incorporating benzodioxane and acetamide moieties has focused on their enzyme inhibitory potential, particularly against α-glucosidase and acetylcholinesterase. The synthesized compounds demonstrated substantial inhibitory activity, underscoring the therapeutic relevance of these derivatives in managing conditions such as diabetes and Alzheimer's disease (Abbasi et al., 2019).
Properties
IUPAC Name |
N-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5S/c24-19-4-2-16(14-5-7-20-8-6-14)22-23(19)10-9-21-29(25,26)15-1-3-17-18(13-15)28-12-11-27-17/h1-8,13,21H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISBIBMHQRTMLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCN3C(=O)C=CC(=N3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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